

Application Notes: N'-Boc-N-(Gly-Oleoyl)-Lys Conjugation to a Target Protein

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Compound of Interest

Compound Name: N'-Boc-N-(Gly-Oleoyl)-Lys

Cat. No.: B11828787

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein lipidation is a critical post-translational modification that plays a fundamental role in regulating protein structure, function, and subcellular localization. The covalent attachment of lipid moieties can enhance protein-membrane interactions, facilitate protein-protein interactions, and influence signaling pathways. This application note provides a detailed protocol for the conjugation of **N'-Boc-N-(Gly-Oleoyl)-Lysine**, a lipidated amino acid, to a target protein. This process allows for the site-specific introduction of an oleoyl group, enabling studies on the effects of lipidation on protein behavior and the development of lipidated protein therapeutics.

The protocol describes a two-step process. First, the carboxyl group of **N'-Boc-N-(Gly-Oleoyl)-Lys** is activated using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated intermediate is then reacted with primary amines (lysine residues or the N-terminus) on the target protein to form stable amide bonds. Subsequent purification and characterization steps ensure the quality and integrity of the final lipidated protein conjugate.

Experimental Protocols

Materials and Reagents

- Target Protein

- **N'-Boc-N-(Gly-Oleoyl)-Lysine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Dialysis tubing (MWCO appropriate for the target protein)
- Bradford Assay Reagent
- Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents
- Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol 1: Activation of N'-Boc-N-(Gly-Oleoyl)-Lysine

- Dissolve **N'-Boc-N-(Gly-Oleoyl)-Lysine** in anhydrous DMF to a final concentration of 10 mM.
- Add a 1.5-fold molar excess of EDC to the solution.
- Add a 1.5-fold molar excess of NHS to the solution.
- Incubate the reaction mixture at room temperature for 1 hour with gentle stirring, protected from light. This reaction forms the NHS-ester of **N'-Boc-N-(Gly-Oleoyl)-Lysine**.

Protocol 2: Conjugation to the Target Protein

- Prepare the target protein in PBS at a concentration of 1-5 mg/mL.
- Add the activated **N'-Boc-N-(Gly-Oleoyl)-Lysine**-NHS ester solution to the protein solution at a 10 to 20-fold molar excess. The optimal ratio may need to be determined empirically.
- Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

- Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 7.5.

Protocol 3: Purification of the Conjugated Protein

- Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (MWCO).
- Perform dialysis against PBS at 4°C with at least three buffer changes over 24-48 hours to remove unreacted lipid and byproducts.
- Alternatively, size-exclusion chromatography (SEC) can be used for purification.

Protocol 4: Characterization of the Conjugate

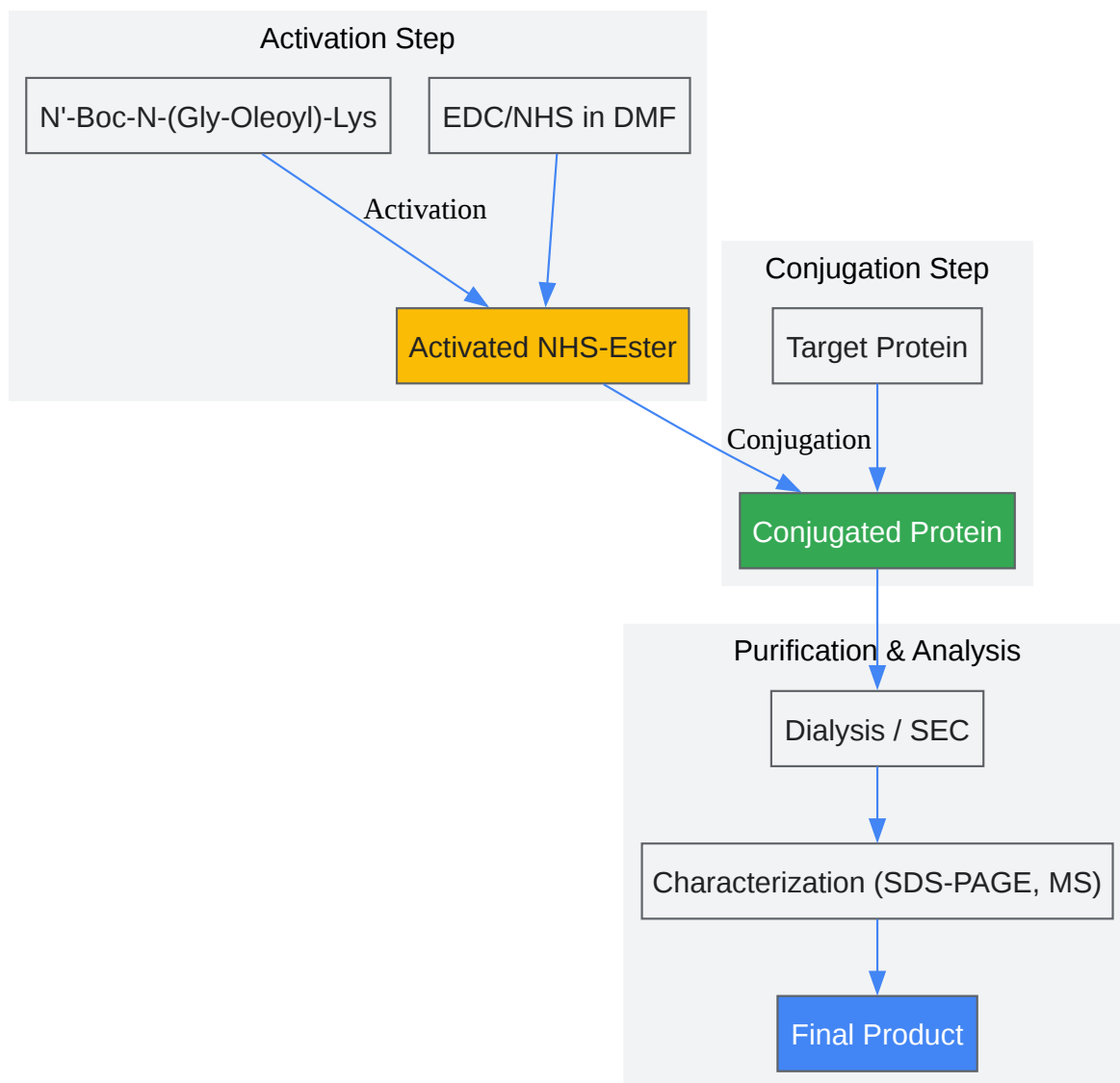
- Protein Concentration: Determine the final protein concentration using a Bradford assay.
- SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to confirm conjugation. The lipidated protein should exhibit a slight shift in molecular weight compared to the unmodified protein.
- Mass Spectrometry: Confirm the mass of the conjugated protein using MALDI-TOF or ESI-MS to determine the number of attached lipid moieties.

Data Presentation

Table 1: Summary of Quantitative Data for **N'-Boc-N-(Gly-Oleoyl)-Lys** Conjugation

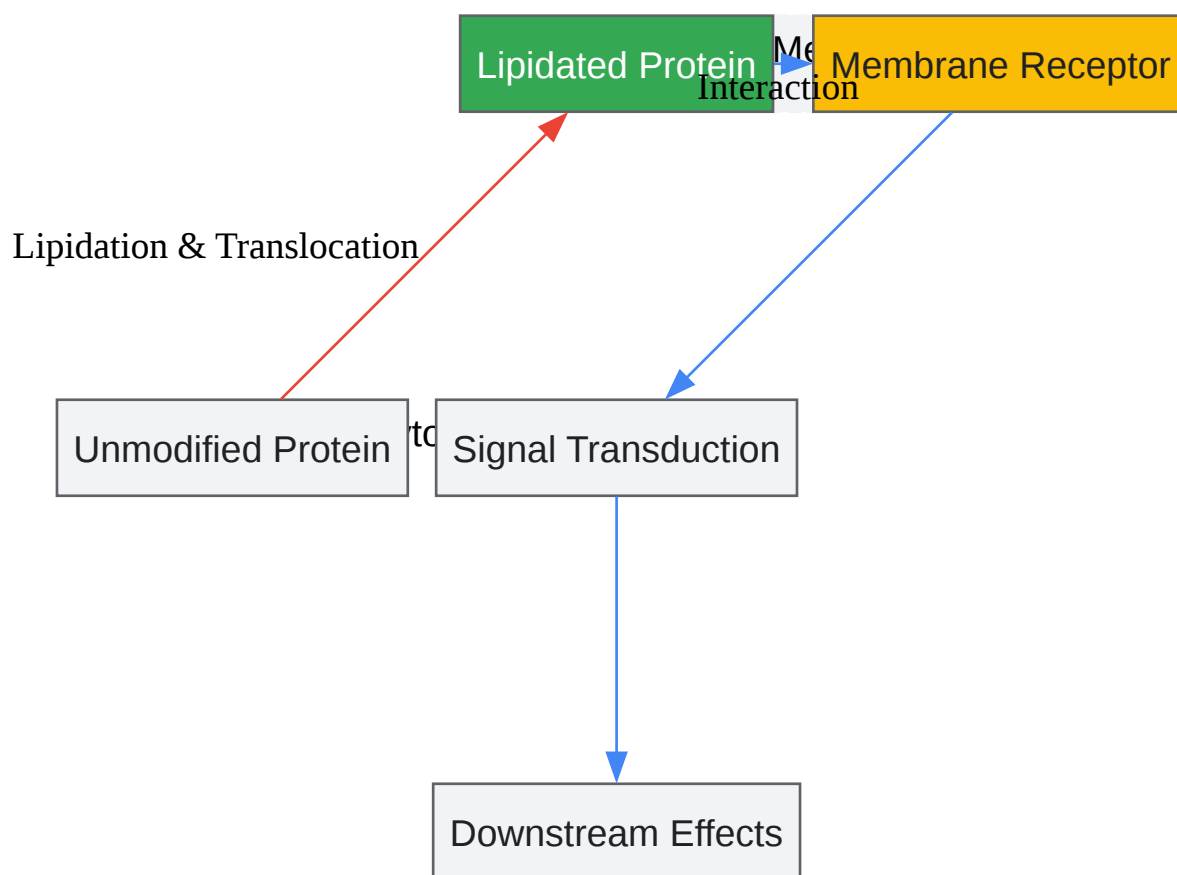
| Parameter | Unmodified Protein | Conjugated Protein |
|-------------------------------|--------------------|--------------------------|
| Initial Protein Concentration | 5.0 mg/mL | N/A |
| Final Protein Concentration | N/A | 3.8 mg/mL |
| Conjugation Efficiency | N/A | ~76% |
| Purity (by SDS-PAGE) | >95% | >90% |
| Molecular Weight (by MS) | 50,000 Da | 51,200 Da |
| Degree of Labeling | N/A | 2 lipid moieties/protein |

Visualizations



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Caption: Experimental workflow for protein lipidation.



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Caption: Signaling pathway of a lipidated protein.

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